2-(1H-Indol-1-yl)-N-methylethanamine 2-(1H-Indol-1-yl)-N-methylethanamine
Brand Name: Vulcanchem
CAS No.: 148806-52-4
VCID: VC21264038
InChI: InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3
SMILES: CNCCN1C=CC2=CC=CC=C21
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

2-(1H-Indol-1-yl)-N-methylethanamine

CAS No.: 148806-52-4

Cat. No.: VC21264038

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Indol-1-yl)-N-methylethanamine - 148806-52-4

Specification

CAS No. 148806-52-4
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-indol-1-yl-N-methylethanamine
Standard InChI InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3
Standard InChI Key UQUBPLJUCVWGOX-UHFFFAOYSA-N
SMILES CNCCN1C=CC2=CC=CC=C21
Canonical SMILES CNCCN1C=CC2=CC=CC=C21

Introduction

Chemical Structure and Classification

2-(1H-Indol-1-yl)-N-methylethanamine belongs to the tryptamine family of compounds. Its structure features an indole moiety (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) connected to an ethylamine chain that contains a methyl substituent on the nitrogen atom. This specific structural arrangement gives the compound its unique chemical and biological properties.

Structural Features

The chemical structure of 2-(1H-Indol-1-yl)-N-methylethanamine consists of several key components:

  • An indole ring system (benzene fused with pyrrole)

  • An ethylamine side chain attached to the nitrogen of the indole (position 1)

  • A methyl group substitution on the nitrogen of the ethylamine chain

Physical Properties

The compound exhibits several important physical characteristics that define its behavior in chemical reactions and biological systems:

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
IUPAC Name2-indol-1-yl-N-methylethanamine
InChI KeyUQUBPLJUCVWGOX-UHFFFAOYSA-N
Canonical SMILESCNCCN1C=CC2=CC=CC=C21
Physical AppearanceYellow resin (similar compounds)

These properties play a crucial role in determining how the compound interacts with other molecules and biological systems.

Synthesis Methods

The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine can be achieved through various chemical routes. While specific synthesis information for this exact compound is limited in the available research, related compounds with similar structures provide valuable insights into potential synthetic pathways.

Alkylation Approach

One common approach for synthesizing similar compounds involves the alkylation of indole derivatives with appropriate amine-containing reagents. Based on the synthesis of similar compounds, this might involve:

  • Reaction of indole with an appropriate base to form the indole anion

  • Subsequent reaction with a suitable N-methylated ethylamine derivative

  • Purification through recrystallization or chromatography techniques

Alternative Synthetic Route

An alternative synthesis method can be derived from the procedure used for the related compound 2-(2-Methyl-1H-indol-1-yl)ethanamine, with appropriate modifications:

  • Preparation of a solution of indole in toluene

  • Addition of 2-chloroethylamine hydrochloride, sodium hydroxide, and tetrabutyl ammonium hydrogen sulfate

  • Refluxing the mixture for approximately 17 hours under inert conditions

  • Cooling, filtration, and concentration under reduced pressure

  • Purification using column chromatography with a gradient of dichloromethane/methanol

This method would need to be modified to include a methylation step to achieve the N-methyl substitution required for 2-(1H-Indol-1-yl)-N-methylethanamine.

Mechanisms of Action and Biological Activity

The biological activity of 2-(1H-Indol-1-yl)-N-methylethanamine is of significant interest due to its structural similarity to neurotransmitters and potential interactions with various biological systems.

Receptor Interactions

Indole derivatives like 2-(1H-Indol-1-yl)-N-methylethanamine are known to interact with multiple receptor systems in the body:

  • They often exhibit high affinity binding to various receptors, particularly those involved in neurotransmission

  • The specific structure of 2-(1H-Indol-1-yl)-N-methylethanamine suggests potential interaction with serotonin receptors

  • These interactions can modulate neurotransmitter activity, particularly in the central nervous system

Biochemical Pathways

The compound may influence several important biochemical pathways:

  • Neurotransmitter regulation pathways, particularly those involving serotonin

  • Signal transduction cascades involved in cellular responses

  • Metabolic pathways related to indole metabolism

Research suggests that the precise mechanisms by which 2-(1H-Indol-1-yl)-N-methylethanamine exerts its effects may involve complex interactions with multiple biological systems, highlighting the need for continued investigation.

Research Applications

2-(1H-Indol-1-yl)-N-methylethanamine has diverse applications across multiple scientific disciplines, making it a valuable compound for researchers.

Applications in Chemistry

In the field of chemistry, this compound serves as:

  • A building block for synthesizing complex molecules, including pharmaceuticals and natural products

  • A model compound for studying the reactivity of indole derivatives

  • A precursor for creating various functionalized tryptamine derivatives

The versatility of this compound in chemical reactions—including oxidation, reduction, and substitution reactions—makes it particularly valuable in synthetic organic chemistry.

Applications in Biology and Medicine

Biological and medical applications of 2-(1H-Indol-1-yl)-N-methylethanamine include:

  • Potential role as a neurotransmitter or neuromodulator in research models

  • Possible applications in studies of mood regulation and cognitive functions

  • Promising applications in the development of potential therapeutic agents

Therapeutic AreaResearch FindingsMechanism
AntidepressantPreliminary studies suggest potential antidepressant-like effectsModulation of serotonin receptors
AnxiolyticResearch indicates possible anxiety-reducing propertiesInteraction with neurotransmitter systems
AnticancerStudies on related indole derivatives show selective cytotoxicity against cancer cell linesVarious mechanisms including inhibition of cell proliferation

While research is still in preliminary stages, these findings highlight the potential therapeutic value of this compound and its derivatives .

Anticancer Research

Recent studies investigating indole derivatives have revealed promising anticancer properties, which may have implications for compounds like 2-(1H-Indol-1-yl)-N-methylethanamine.

Cytotoxicity Studies

Research on 2-(thiophen-2-yl)-1H-indole derivatives, which share structural similarities with 2-(1H-Indol-1-yl)-N-methylethanamine, has demonstrated significant anticancer activity:

  • Studies have shown selective cytotoxicity against human colon cancer cell lines (HCT-116)

  • The compounds appear to exert their effects through modulation of cell cycle progression

  • Counter-screening against normal epithelial cells (RPE-1) has been conducted to assess selectivity

Structure-Activity Relationships

Investigations into structure-activity relationships suggest that specific modifications to the indole scaffold can enhance anticancer properties:

  • The presence of thiophene rings in conjunction with indole structures demonstrates enhanced activity

  • Various substituents on the aromatic rings affect potency and selectivity

  • Multiple mechanisms appear to contribute to the anticancer effects

These findings suggest that further exploration of 2-(1H-Indol-1-yl)-N-methylethanamine and its derivatives may yield valuable insights into potential anticancer applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(1H-Indol-1-yl)-N-methylethanamine, it is valuable to compare it with structurally related compounds.

Comparison with Other Tryptamines

Several tryptamine derivatives share structural similarities with 2-(1H-Indol-1-yl)-N-methylethanamine but differ in key aspects:

CompoundStructural DifferenceNotable Features
TryptamineLacks N-methyl substitutionParent compound of the tryptamine class
N,N-DimethyltryptamineContains two methyl groups on the nitrogen atomDifferent receptor binding profile
2-(2-Methyl-1H-indol-1-yl)ethanamineMethyl group positioned at C-2 of indoleDifferent chemical reactivity
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamineMore complex structure with pyrrolyl substituentDifferent pharmacological properties

These structural differences result in distinct chemical and biological properties, affecting how each compound interacts with biological systems .

Unique Features

The distinctive characteristics of 2-(1H-Indol-1-yl)-N-methylethanamine include:

  • The specific positioning of the N-methyl group, which affects its receptor binding profile

  • The attachment of the ethylamine chain at position 1 of the indole, distinguishing it from 3-substituted derivatives

  • A balance of lipophilicity and hydrophilicity that influences its pharmacokinetic properties

  • Specific chemical reactivity patterns that differentiate it from related compounds

These unique features contribute to the compound's potential applications in various research domains and underscore the importance of continued investigation.

Chemical Reactivity and Transformations

Understanding the chemical behavior of 2-(1H-Indol-1-yl)-N-methylethanamine provides insights into its potential applications in synthetic chemistry.

Types of Reactions

This compound can participate in various chemical transformations:

Oxidation Reactions

Oxidation can occur at multiple sites, including:

  • The indole ring system

  • The secondary amine functionality

  • The methylene groups of the ethyl chain

Reduction Reactions

Reduction processes may involve:

  • Partial reduction of the indole ring

  • Transformation of functional groups introduced through other reactions

Substitution Reactions

The compound can undergo various substitution reactions, particularly:

  • Electrophilic aromatic substitution at the indole ring

  • Reactions at the nitrogen atom

  • Functionalization of the ethyl chain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator